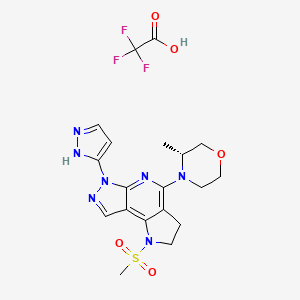

Atr-IN-18

Description

BenchChem offers high-quality Atr-IN-18 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Atr-IN-18 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H22F3N7O5S |

|---|---|

Molecular Weight |

517.5 g/mol |

IUPAC Name |

(3R)-3-methyl-4-[3-methylsulfonyl-10-(1H-pyrazol-5-yl)-3,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-7-yl]morpholine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C17H21N7O3S.C2HF3O2/c1-11-10-27-8-7-22(11)16-12-4-6-23(28(2,25)26)15(12)13-9-19-24(17(13)20-16)14-3-5-18-21-14;3-2(4,5)1(6)7/h3,5,9,11H,4,6-8,10H2,1-2H3,(H,18,21);(H,6,7)/t11-;/m1./s1 |

InChI Key |

JJRBAXQOFLQKDM-RFVHGSKJSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=C3CCN(C3=C4C=NN(C4=N2)C5=CC=NN5)S(=O)(=O)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1COCCN1C2=C3CCN(C3=C4C=NN(C4=N2)C5=CC=NN5)S(=O)(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Atr-IN-18

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atr-IN-18 is a potent, orally active small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical apical kinase in the DNA Damage Response (DDR) network, primarily responsible for coordinating the cellular response to replication stress and certain forms of DNA damage. By directly inhibiting the kinase activity of ATR, Atr-IN-18 disrupts the downstream signaling cascade that governs cell cycle checkpoints, DNA repair, and the stabilization of stalled replication forks. This disruption leads to the accumulation of unresolved DNA damage, ultimately driving cancer cells towards mitotic catastrophe and apoptosis. This document provides a detailed overview of the ATR signaling pathway, the specific mechanism of Atr-IN-18, quantitative data on its potency, and the experimental protocols used to characterize its activity.

The Role of ATR in the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. The DDR is a complex signaling network that detects DNA lesions, halts cell cycle progression to allow time for repair, and activates the necessary repair machinery. The ATR kinase is a master regulator of the response to single-stranded DNA (ssDNA), a common intermediate structure that arises from stalled DNA replication forks or during the processing of other DNA lesions.

The activation and function of the ATR pathway can be summarized in the following steps:

-

Sensing Stress: Replication stress leads to the uncoupling of helicase and polymerase activities, generating long stretches of ssDNA that are rapidly coated by Replication Protein A (RPA).

-

Recruitment: The ATR-ATRIP (ATR-Interacting Protein) complex is recruited to these RPA-coated ssDNA structures.

-

Full Activation: The full activation of ATR's kinase function requires the subsequent loading of the Rad9-Rad1-Hus1 (9-1-1) checkpoint clamp and the recruitment of Topoisomerase 2 Binding Protein 1 (TopBP1), which directly stimulates ATR's catalytic activity.

-

Signal Transduction: Once active, ATR phosphorylates a multitude of downstream substrates, most notably the Checkpoint Kinase 1 (Chk1).

-

Cellular Response: Phosphorylated Chk1 orchestrates the cellular response by inactivating Cdc25 phosphatases, leading to cell cycle arrest in the S and G2 phases. This provides a crucial window for the cell to stabilize the stalled replication fork, repair the DNA damage, and prevent the inheritance of a damaged genome.

Mechanism of Action of Atr-IN-18

Atr-IN-18 functions as a direct and highly potent inhibitor of the ATR serine/threonine kinase. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of ATR's downstream targets, thereby short-circuiting the entire replication stress response pathway.

The primary mechanism of action involves:

-

Inhibition of Chk1 Phosphorylation: Atr-IN-18 blocks the foundational step in the downstream signaling cascade: the phosphorylation and activation of Chk1.

-

Checkpoint Abrogation: Without active Chk1, the S and G2/M cell cycle checkpoints are abrogated. Cells with damaged DNA are no longer arrested and proceed prematurely into mitosis.

-

Replication Catastrophe: In the absence of ATR signaling, stalled replication forks are not properly stabilized and are prone to collapse, leading to the formation of DNA double-strand breaks (DSBs). This accumulation of catastrophic DNA damage, coupled with a dysfunctional checkpoint, forces the cell into a lethal mitotic event.

This mechanism is particularly effective in cancer cells, which often exhibit high levels of intrinsic replication stress due to oncogene activity and frequently have defects in other DDR pathways (e.g., ATM or p53 mutations), making them critically dependent on the ATR pathway for survival—a concept known as synthetic lethality.

Quantitative Data

The potency of Atr-IN-18 has been determined through biochemical and cell-based assays. The following table summarizes the key quantitative metrics.

| Parameter | Value | Description | Source |

| Biochemical IC50 | 0.69 nM | The concentration of Atr-IN-18 required to inhibit 50% of ATR kinase activity in a cell-free enzymatic assay. | |

| Cellular IC50 | 37.34 nM | The concentration of Atr-IN-18 required to inhibit 50% of cell proliferation in LoVo (human colon carcinoma) cells. |

Key Experimental Protocols

The characterization of an ATR inhibitor like Atr-IN-18 involves a series of standardized biochemical and cellular assays to confirm its potency, selectivity, and mechanism of action.

ATR Biochemical Kinase Assay

This in vitro assay directly measures the ability of the compound to inhibit the enzymatic activity of the ATR kinase.

-

Objective: To determine the biochemical IC50 of Atr-IN-18 against ATR.

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared in a microplate containing a buffered solution, recombinant human ATR protein, a suitable substrate (e.g., GST-p53 peptide), and ATP.

-

Compound Addition: Atr-IN-18 is added in a series of dilutions to the reaction wells.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. Homogeneous Time Resolved Fluorescence (HTRF) is a common method, where a europium-labeled anti-phospho-substrate antibody and a ULight-labeled anti-GST antibody are added. Phosphorylation of the substrate brings the donor and acceptor fluorophores into proximity, generating a measurable FRET signal.

-

Data Analysis: The signal is plotted against the inhibitor concentration, and a dose-response curve is fitted to calculate the IC50 value.

-

Cellular Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor can enter cells and block the ATR signaling pathway at its intended target.

-

Objective: To measure the inhibition of ATR-mediated Chk1 phosphorylation in cells.

-

Methodology:

-

Cell Culture: A suitable cancer cell line (e.g., LoVo, U2OS) is cultured to ~80% confluency.

-

Induction of Replication Stress: Cells are treated with a DNA damaging agent known to activate the ATR pathway, such as hydroxyurea (HU), UV radiation, or cisplatin, for a defined period.

-

Inhibitor Treatment: Cells are pre-treated or co-treated with various concentrations of Atr-IN-18.

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

-

Western Blotting: Protein concentration is quantified, and equal amounts are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated Chk1 (e.g., at Ser345), total Chk1, and γH2AX (a marker of DNA double-strand breaks).

-

Analysis: The band intensities are quantified. A potent ATR inhibitor will show a dose-dependent decrease in the pChk1/Total Chk1 ratio, while often causing an increase in γH2AX, indicative of replication fork collapse.

-

Cell Proliferation Assay

This assay determines the effect of the inhibitor on the growth and viability of cancer cells.

-

Objective: To determine the cellular antiproliferative IC50 of Atr-IN-18.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., LoVo) are seeded at a low density in 96-well plates and allowed to attach overnight.

-

Drug Addition: A serial dilution of Atr-IN-18 is added to the wells.

-

Incubation: The plates are incubated for an extended period (e.g., 72-120 hours) to allow for multiple cell divisions.

-

Viability Measurement: A cell viability reagent (e.g., resazurin, CellTiter-Glo®) is added. These reagents measure metabolic activity or ATP content, which correlates with the number of viable cells.

-

Data Analysis: The signal is measured using a plate reader. The data is normalized to untreated controls and plotted against inhibitor concentration to calculate the IC50.

-

Conclusion

Atr-IN-18 is a potent and specific inhibitor of the ATR kinase. Its mechanism of action is centered on the disruption of the ATR-Chk1 signaling axis, which abrogates critical cell cycle checkpoints and leads to the collapse of stalled replication forks. This targeted disruption of the DNA damage response exploits the inherent vulnerabilities of cancer cells with high replication stress, making Atr-IN-18 a promising candidate for cancer therapy, both as a monotherapy in synthetically lethal contexts and in combination with DNA-damaging agents like chemotherapy and radiation.

The Role of ATR Inhibition in Cellular Signaling: A Technical Overview

Disclaimer: This technical guide provides a comprehensive overview of the signaling pathways modulated by Ataxia-Telangiectasia and Rad3-related (ATR) kinase inhibitors. Despite a thorough search of scientific literature, no specific data or publications were found for a compound designated "Atr-IN-18." Therefore, this document focuses on the well-established mechanisms of the ATR signaling pathway and the general effects of its inhibition, drawing on data from widely studied ATR inhibitors. The experimental protocols and data presented are representative of those used to characterize compounds in this class.

Introduction

Ataxia-Telangiectasia and Rad3-related (ATR) is a master regulator of the DNA Damage Response (DDR), a complex network of signaling pathways that safeguard genomic integrity.[1][2][3][4] ATR is a serine/threonine kinase that is activated by a broad spectrum of DNA lesions, most notably those that interfere with DNA replication, leading to what is known as replication stress.[1][5][6] This stress results in the formation of single-stranded DNA (ssDNA), a key signal for ATR activation.[2][4] Once active, ATR phosphorylates a multitude of substrates to coordinate cell cycle progression, DNA repair, and in cases of irreparable damage, apoptosis.[1][7][8] Due to the heightened replication stress inherent in many cancer cells, targeting the ATR pathway with small molecule inhibitors has emerged as a promising therapeutic strategy.[5][7][9]

Core Signaling Pathways Involving ATR

DNA Damage Response (DDR) and Replication Stress

The ATR signaling cascade is initiated by the detection of ssDNA coated by Replication Protein A (RPA).[2][7] This serves as a platform for the recruitment of the ATR-ATRIP complex. Full activation of ATR kinase activity requires the subsequent recruitment of the Rad9-Rad1-Hus1 (9-1-1) checkpoint clamp and its loader Rad17, as well as the activator protein TopBP1.[6][7]

Activated ATR then phosphorylates hundreds of downstream targets to orchestrate the DDR.[1][6] A primary and critical substrate is the checkpoint kinase 1 (Chk1).[7][10][11] The ATR-Chk1 axis is central to mediating the cellular response to replication stress.[7]

Cell Cycle Checkpoint Control

A crucial function of ATR signaling is to arrest the cell cycle, providing time for DNA repair. ATR inhibitors abrogate these checkpoints, forcing cells with damaged DNA to proceed through the cell cycle, which can lead to mitotic catastrophe and cell death.

-

G1/S Checkpoint: While the ATM kinase is the primary initiator of the G1/S checkpoint in response to double-strand breaks (DSBs), ATR can also contribute, particularly in cells with existing replication stress.[9]

-

Intra-S Phase Checkpoint: ATR activation during S-phase slows down DNA replication by inhibiting the firing of new replication origins.[1][6] This prevents the accumulation of further DNA damage. This is partly achieved through the Chk1-mediated degradation of the Cdc25A phosphatase, which is required for the activation of cyclin-dependent kinase 2 (CDK2).[12]

-

G2/M Checkpoint: The G2/M checkpoint is a critical control point that prevents cells with damaged or incompletely replicated DNA from entering mitosis.[10][13] The ATR-Chk1 pathway is a key regulator of this checkpoint. Activated Chk1 phosphorylates and inactivates the Cdc25C phosphatase, preventing the activation of the CDK1/Cyclin B1 complex that is necessary for mitotic entry.[12][13]

Replication Fork Stability and Homologous Recombination

ATR is not only involved in signaling for cell cycle arrest but also plays a direct role at the site of DNA damage. It helps to stabilize stalled replication forks, preventing their collapse into more dangerous DSBs.[4][6] Should a DSB occur, ATR signaling also promotes DNA repair through pathways such as homologous recombination (HR).[14][15] It has been shown that loss of ATR function can lead to a decreased frequency of HR and an increase in chromosomal damage.[14]

Effects of ATR Inhibition

The general mechanism of action for ATR inhibitors is the competitive inhibition of the ATP-binding site of the ATR kinase, which abrogates its downstream signaling. This leads to several key cellular consequences, particularly in cancer cells that are highly dependent on the ATR pathway for survival.

| Cellular Process | Effect of ATR Inhibition | Key Biomarkers |

| Cell Cycle Checkpoints | Abrogation of intra-S and G2/M checkpoints.[10] | Decreased p-Chk1, Increased Cyclin B1, Phospho-Histone H3 (mitotic marker). |

| DNA Damage | Accumulation of DNA damage due to replication stress.[14] | Increased γH2AX (marker of DSBs), 53BP1 foci. |

| Replication Forks | Collapse of stalled replication forks. | Increased chromosomal aberrations. |

| Cell Fate | Premature entry into mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis.[10] | Increased micronuclei formation, Caspase-3 cleavage, PARP cleavage. |

| Synthetic Lethality | Increased sensitivity in cells with defects in other DDR pathways (e.g., ATM or BRCA mutations).[8][16] | Cell viability assays (e.g., MTT, clonogenic survival). |

Key Experimental Protocols for Characterizing ATR Inhibitors

The following are standard methodologies used to investigate the role and efficacy of ATR inhibitors.

Western Blotting for Phospho-protein Analysis

Objective: To quantify the inhibition of ATR kinase activity by measuring the phosphorylation of its direct and indirect downstream targets.

Protocol Outline:

-

Cell Treatment: Culture cancer cell lines (e.g., U2OS, HeLa) and treat with a DNA damaging agent (e.g., hydroxyurea, cisplatin, or UV radiation) to induce replication stress and activate ATR. Co-treat with various concentrations of the ATR inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain whole-cell lysates.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with primary antibodies against p-ATR (T1989), p-Chk1 (S345), total ATR, total Chk1, and γH2AX. A loading control like β-actin or GAPDH should also be used.

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity using densitometry software.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of ATR inhibition on cell cycle distribution and checkpoint abrogation.

Protocol Outline:

-

Cell Synchronization and Treatment: Synchronize cells at the G1/S border using a double thymidine block. Release the cells into S-phase and treat with a DNA damaging agent (e.g., hydroxyurea) to induce S-phase arrest. Add the ATR inhibitor or vehicle control.

-

Sample Collection: Collect cells at various time points after treatment (e.g., 0, 2, 4, 6, 8 hours).

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G1, S, and G2/M phases. Checkpoint abrogation is indicated by a decrease in the S-phase population and a premature increase in the G2/M or apoptotic (sub-G1) populations in inhibitor-treated cells compared to controls.

Immunofluorescence for DNA Damage Foci

Objective: To visualize and quantify the accumulation of DNA damage within individual cells following ATR inhibition.

Protocol Outline:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with a DNA damaging agent and/or the ATR inhibitor as described for Western blotting.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with a detergent solution (e.g., 0.5% Triton X-100 in PBS).

-

Blocking and Staining: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBST). Incubate with a primary antibody against a DNA damage marker, typically anti-γH2AX. Follow with an appropriate fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Microscopy: Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope.

-

Image Analysis: Use image analysis software (e.g., ImageJ) to count the number of γH2AX foci per nucleus. A significant increase in foci in inhibitor-treated cells indicates an accumulation of unrepaired DNA damage.

Conclusion

The ATR signaling pathway is a cornerstone of the DNA damage response, essential for maintaining genomic stability during replication. Inhibition of this pathway represents a powerful strategy in cancer therapy, particularly for tumors with high levels of replication stress or deficiencies in other DDR components. While specific information on "Atr-IN-18" is not available in the public domain, the principles, pathways, and experimental methodologies outlined in this guide provide a robust framework for understanding and evaluating any novel ATR inhibitor. Characterization of such a compound would involve the assays described herein to confirm its mechanism of action and quantify its effects on the fundamental cellular processes governed by ATR.

References

- 1. journals.asm.org [journals.asm.org]

- 2. inl.gov [inl.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Pathways: Targeting ATR in Cancer Therapy | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 8. Out-of-Distribution Knowledge Inference-Based Approach for SAR Imagery Open-Set Recognition [mdpi.com]

- 9. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical Evaluation of the ATR inhibitor BAY 1895344 as a Radiosensitizer for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. risk management - not understanding ATR calculation - Quantitative Finance Stack Exchange [quant.stackexchange.com]

- 12. Alterations of DNA damage response pathway: Biomarker and therapeutic strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ATR Suppresses Endogenous DNA Damage and Allows Completion of Homologous Recombination Repair | PLOS One [journals.plos.org]

- 15. Targeting ATR in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ATR Inhibitors

Atr-IN-18 and the Landscape of ATR Inhibition

Disclaimer: Publicly available information on the specific investigational agent Atr-IN-18 is currently limited. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of the broader class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, drawing on data from extensively studied compounds such as berzosertib (VX-970/M6620), ceralasertib (AZD6738), and VE-821. This information is intended to provide a robust framework for researchers, scientists, and drug development professionals working with novel ATR inhibitors like Atr-IN-18.

Introduction to ATR Inhibition in Oncology

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical apical regulator of the DNA Damage Response (DDR), a network of signaling pathways that maintain genomic integrity.[1][2] ATR is activated by single-stranded DNA (ssDNA) regions that arise from various forms of DNA damage and replication stress, which are common features of cancer cells.[2] Upon activation, ATR phosphorylates a multitude of downstream targets, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][3]

Inhibition of ATR is a promising therapeutic strategy in oncology, particularly in tumors with existing defects in other DDR pathways, such as those with mutations in ATM or BRCA genes. This approach is based on the concept of synthetic lethality, where the inhibition of two key pathways is required to induce cell death, while the loss of either one is tolerated.[4] By abrogating the ATR-mediated checkpoint, ATR inhibitors can potentiate the efficacy of DNA-damaging chemotherapies and radiation, as well as induce synthetic lethality as monotherapy in susceptible cancer cell populations.[4]

Pharmacokinetics of ATR Inhibitors

The pharmacokinetic profiles of ATR inhibitors have been characterized in both preclinical models and human clinical trials. These studies are crucial for determining optimal dosing regimens and understanding the exposure-response relationship.

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies in animal models, primarily mice, have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of ATR inhibitors.

Table 1: Preclinical Pharmacokinetic Parameters of Selected ATR Inhibitors

| Compound | Species | Route | Dose | Cmax | Tmax | AUC | Bioavailability | Reference(s) |

| Berzosertib (VX-970) | Mouse | IV | 2, 6, 20, 60 mg/kg | Dose-dependent | N/A | Greater than proportional increase with dose | N/A | [5][6] |

| Ceralasertib (AZD6738) | Mouse | Oral | 12.5, 25, 50 mg/kg | Dose-dependent | ~1-2 h | Greater than proportional increase with dose | ~2-fold increase from lowest to highest dose | [7][8] |

Note: N/A - Not available from the provided search results.

Berzosertib has been shown to exhibit non-linear pharmacokinetics in mice, with a greater than proportional increase in exposure with increasing doses, which is attributed to the saturation of plasma protein binding.[5][6] It distributes extensively to tissues including bone marrow and tumors, with limited penetration of the brain and spinal cord.[6] Ceralasertib also displays dose-dependent bioavailability in mice, with evidence of saturable first-pass metabolism.[7][8]

Clinical Pharmacokinetics

Phase I clinical trials have provided essential pharmacokinetic data for ATR inhibitors in cancer patients.

Table 2: Clinical Pharmacokinetic Parameters of Selected ATR Inhibitors

| Compound | Study Population | Route | Dose | Cmax | Tmax | Terminal Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vd) | Reference(s) |

| Berzosertib (M6620) | Advanced solid tumors | IV | 18-480 mg/m² | Dose-proportional | End of infusion | ~11-19 h | 65 L/h | 118 L (central), 1030 L (peripheral) | [9][10] |

| Ceralasertib (AZD6738) | Advanced solid tumors | Oral | 20-240 mg BD | Dose-dependent | ~1 h | 8-11 h | N/A | N/A | [11][12] |

Note: BD - Twice daily; N/A - Not available from the provided search results.

In patients, berzosertib administered intravenously demonstrates approximately dose-proportional exposure.[13] A population pharmacokinetic analysis of berzosertib described its disposition using a two-compartment linear model.[9] Ceralasertib is rapidly absorbed after oral administration, with a terminal half-life of 8-11 hours.[11]

Pharmacodynamics of ATR Inhibitors

The pharmacodynamic effects of ATR inhibitors are assessed by measuring the modulation of their direct and downstream targets, as well as their ultimate impact on tumor cell viability and growth.

Target Engagement and Downstream Modulation

A key pharmacodynamic biomarker for ATR inhibition is the reduction in the phosphorylation of its primary substrate, Chk1, at serine 345 (pChk1-S345).[14] The inhibition of ATR activity leads to the abrogation of the S and G2/M cell cycle checkpoints, increased DNA damage, and ultimately, apoptosis in cancer cells.

Table 3: In Vitro Potency and Pharmacodynamic Effects of Selected ATR Inhibitors

| Compound | Target | IC50 / Ki | Key Pharmacodynamic Effects | Cell Lines | Reference(s) |

| Atr-IN-18 | ATR | 0.69 nM (IC50) | Antiproliferative activity (IC50 = 37.34 nM) | LoVo | N/A |

| VE-821 | ATR | 26 nM (IC50), 13 nM (Ki) | Inhibition of Chk1 phosphorylation, sensitization to DNA damaging agents | Various cancer cell lines | [15][16][17] |

| Berzosertib (VX-970) | ATR | <1 nM (IC50) | Inhibition of Chk1 phosphorylation, induction of γH2AX | Various cancer cell lines | [18] |

| Ceralasertib (AZD6738) | ATR | N/A | Inhibition of Chk1 phosphorylation, induction of pRAD50 | Various cancer cell lines | [19] |

Note: N/A - Not available from the provided search results.

Pharmacodynamic studies in clinical trials often utilize surrogate tissues, such as peripheral blood mononuclear cells (PBMCs), to assess target engagement.[14] In tumor biopsies, inhibition of ATR can be evidenced by a decrease in pChk1 levels and an increase in markers of DNA damage, such as γH2AX.[19] Upregulation of pRAD50 has also been observed as a pharmacodynamic biomarker of ATR inhibition.[11]

Anti-Tumor Efficacy

ATR inhibitors have demonstrated significant anti-tumor activity in preclinical models, both as single agents in specific genetic contexts (e.g., ATM-deficient tumors) and in combination with DNA-damaging agents.

In vivo studies have shown that ATR inhibitors can enhance the efficacy of chemotherapy and radiation, leading to tumor growth delay and regressions in xenograft models.[3] For instance, berzosertib has been shown to potentiate the anti-tumor activity of cisplatin in non-small cell lung cancer xenografts.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the pharmacokinetics and pharmacodynamics of ATR inhibitors.

In Vitro Assays

-

ATR Kinase Assay (Biochemical):

-

Principle: To determine the direct inhibitory activity of a compound on the ATR kinase.

-

Protocol: Recombinant human ATR protein is incubated with a peptide substrate (e.g., a Chk1-derived peptide) and ATP in a kinase buffer. The reaction is initiated by adding ATP and allowed to proceed for a defined period at 30°C. The amount of phosphorylated substrate is then quantified, typically using a fluorescence-based method or radiometric assay. The IC50 value is calculated from a dose-response curve.

-

-

Cell-Based Target Engagement Assay (Western Blot):

-

Principle: To measure the inhibition of ATR-mediated phosphorylation of downstream targets in cells.

-

Protocol: Cancer cells are treated with the ATR inhibitor at various concentrations for a specified time, followed by induction of DNA damage (e.g., with hydroxyurea or UV radiation). Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect total Chk1 and phospho-Chk1 (Ser345). The reduction in the ratio of phospho-Chk1 to total Chk1 indicates the level of ATR inhibition.

-

-

Cell Proliferation/Viability Assay:

-

Principle: To assess the effect of the ATR inhibitor on cell growth and survival.

-

Protocol: Cells are seeded in 96-well plates and treated with a range of concentrations of the ATR inhibitor, alone or in combination with a DNA-damaging agent. After a defined incubation period (e.g., 72 hours), cell viability is measured using a reagent such as resazurin or by quantifying ATP content. IC50 values are determined from the resulting dose-response curves.

-

-

Colony Formation Assay:

-

Principle: To evaluate the long-term effect of the ATR inhibitor on the reproductive integrity of single cells.

-

Protocol: A low density of cells is plated and allowed to adhere. Cells are then treated with the ATR inhibitor for a specified duration. The drug is washed out, and the cells are incubated for 10-14 days to allow for colony formation. Colonies are then fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to untreated controls.

-

In Vivo Studies

-

Pharmacokinetic Analysis in Mice:

-

Principle: To determine the ADME properties of the ATR inhibitor in an animal model.

-

Protocol: The ATR inhibitor is administered to mice (e.g., via oral gavage or intravenous injection) at different dose levels. Blood samples are collected at various time points post-administration. Plasma concentrations of the drug are quantified using a validated LC-MS/MS method. Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis.[5][6][8]

-

-

Xenograft Tumor Models for Efficacy and Pharmacodynamics:

-

Principle: To evaluate the anti-tumor activity and in vivo target modulation of the ATR inhibitor.

-

Protocol: Human cancer cells are subcutaneously implanted into immunocompromised mice. Once tumors reach a specified size, mice are randomized into treatment groups. The ATR inhibitor is administered according to a defined schedule, alone or in combination with chemotherapy or radiation. Tumor volume is measured regularly. At the end of the study, or at specific time points, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pChk1 and γH2AX).

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the central role of ATR in the DNA damage response and the mechanism of action of ATR inhibitors.

Caption: ATR Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for ATR Inhibitor Development.

Caption: Mechanism of Synthetic Lethality with ATR Inhibitors.

Conclusion

ATR inhibitors represent a promising new class of targeted therapies in oncology. While specific data for Atr-IN-18 is not yet widely available, the extensive research on other ATR inhibitors provides a strong foundation for understanding its potential pharmacokinetic and pharmacodynamic properties. The continued development and clinical evaluation of these agents will further refine our understanding of their therapeutic potential and the optimal strategies for their use in treating cancer.

References

- 1. Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Berzosertib | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 5. researchgate.net [researchgate.net]

- 6. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-dependent bioavailability and tissue distribution of the ATR inhibitor AZD6738 (ceralasertib) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. VE 821 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

Unveiling the Potential of ATR Inhibitors in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The targeting of the DNA Damage Response (DDR) network has emerged as a promising strategy in cancer therapy. Within this intricate network, the Ataxia Telangiectasia and Rad3-related (ATR) kinase stands out as a critical regulator of cellular responses to DNA replication stress, a hallmark of many cancers.[1][2][3] This technical guide provides an in-depth overview of the core principles behind ATR inhibition, focusing on its mechanism of action, preclinical and clinical applications, and the experimental methodologies used to evaluate its therapeutic potential. While the specific compound "Atr-IN-18" does not yield extensive specific data in the public domain, this guide will focus on the well-characterized ATR inhibitors that are currently driving the field forward, such as berzosertib (VX-970, M-1774), ceralasertib (AZD6738), and camonsertib (RP-3500).

The Central Role of ATR in Genome Integrity

ATR is a serine/threonine-protein kinase that plays a pivotal role in maintaining genomic stability, particularly in response to single-stranded DNA (ssDNA) breaks that arise during DNA replication.[4][5] This replication stress is often exacerbated in cancer cells due to oncogene-induced uncontrolled proliferation.[2] The ATR signaling pathway is activated by the presence of ssDNA, leading to the phosphorylation of a multitude of downstream substrates, most notably Checkpoint Kinase 1 (Chk1).[6][7] This cascade of events orchestrates cell cycle arrest, stabilizes stalled replication forks, and promotes DNA repair, ultimately allowing cancer cells to survive and proliferate despite their inherent genomic instability.[2][3][5]

Mechanism of Action: ATR Inhibitors

ATR inhibitors are small molecules designed to block the kinase activity of ATR. By doing so, they prevent the phosphorylation of downstream targets like Chk1, thereby abrogating the cellular response to replication stress.[4] This disruption leads to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death, a phenomenon known as synthetic lethality, particularly in tumors with pre-existing defects in other DDR pathways, such as those with mutations in the ATM gene.[3][8]

Signaling Pathway of ATR and its Inhibition

The following diagram illustrates the central role of ATR in the DNA damage response and the mechanism of its inhibition.

Quantitative Data on ATR Inhibitors

The following tables summarize key quantitative data from preclinical studies of prominent ATR inhibitors.

Table 1: In Vitro Efficacy of ATR Inhibitors

| Compound | Cell Line | IC50 (nM) | Assay Type | Reference |

| Berzosertib (VX-970) | OE21 (Esophageal) | 50 (in combination) | Colony Survival | [9][10] |

| Berzosertib (VX-970) | FLO-1 (Esophageal) | 50 (in combination) | Colony Survival | [9][10] |

| Ceralasertib (AZD6738) | ATM-deficient cancer cells | Not specified | Not specified | [11] |

| VE-821 | U251 MG (Glioblastoma) | Low nanomolar | Not specified | [12][13] |

Table 2: In Vivo Efficacy of ATR Inhibitors

| Compound | Cancer Model | Treatment | Outcome | Reference |

| Berzosertib (VX-970) | Esophageal cancer xenograft | Combination with radiotherapy | Significant tumor growth delay | [14] |

| Ceralasertib (AZD6738) | HPV-driven malignancies (mouse model) | Combination with radiotherapy | Significant radiosensitization and increased immune cell infiltration | [15] |

| RP-3500 | ATM-deficient tumors | Combination with radiotherapy | Tumor control | [8] |

| [18F]-ATRi (VE-821 analog) | U251 MG glioblastoma xenograft | PET imaging tracer | Significant difference in tumor uptake with and without blocking agent | [12][13] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the evaluation of ATR inhibitors.

Colony Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a therapeutic agent.

-

Cell Seeding: Plate a known number of cells (e.g., 500-2000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the ATR inhibitor, alone or in combination with other agents (e.g., cisplatin, carboplatin, or radiation).[9][10] A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days).

-

Staining and Counting: Fix the colonies with a solution of methanol and acetic acid, then stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.

In Vivo Tumor Xenograft Studies

These studies evaluate the efficacy of a drug in a living organism, typically in immunodeficient mice bearing human tumors.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., OE21 esophageal cancer cells) into the flank of the mice.[9]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (e.g., vehicle control, ATR inhibitor alone, radiotherapy alone, combination therapy).

-

Treatment Administration: Administer the ATR inhibitor via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. For combination studies, coordinate the timing of drug administration with other treatments like radiotherapy.[14]

-

Tumor Measurement: Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers.

-

Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any tumor growth delay.[14]

Western Blotting for Phospho-protein Analysis

This technique is used to detect and quantify the phosphorylation of specific proteins, providing a direct measure of the inhibition of a kinase like ATR.

-

Sample Preparation: Lyse treated and untreated cells or tumor tissue in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Determine the protein concentration of the lysates.

-

Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Chk1 Ser345). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for the total form of the protein or a housekeeping protein (e.g., β-actin, GAPDH) to normalize for loading differences.

-

Quantification: Quantify the band intensities to determine the relative levels of the phosphorylated protein.

Experimental Workflow for Evaluating ATR Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of a novel ATR inhibitor.

Conclusion and Future Directions

The inhibition of ATR represents a compelling therapeutic strategy for a wide range of cancers, particularly those with inherent replication stress and deficiencies in other DNA repair pathways. The ongoing clinical trials of several ATR inhibitors will provide crucial insights into their safety and efficacy, both as monotherapies and in combination with other cancer treatments.[1][4] Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from ATR inhibition and exploring novel combination strategies to overcome resistance and enhance therapeutic outcomes. The development of imaging agents like [18F]-ATRi also holds promise for non-invasively assessing ATR expression and target engagement in patients.[12][13]

References

- 1. Targeting ATR in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Important Target in Synthetic Lethality: ATR Inhibitors [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Preclinical testing of an Atr inhibitor demonstrates improved response to standard therapies for esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Evaluation of [18F]-ATRi as PET tracer for in vivo imaging of ATR in mouse models of brain cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Preclinical testing of an Atr inhibitor demonstrates improved response to standard therapies for esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ATR Inhibition Potentiates the Radiation-induced Inflammatory Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Atr-IN-18 in Inducing Synthetic Lethality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of synthetic lethality has emerged as a powerful strategy in precision oncology. It describes a genetic interaction where the co-occurrence of two genetic events is lethal to a cell, while a single event alone is not. This principle provides a therapeutic window to selectively target cancer cells harboring specific mutations that render them dependent on a compensatory pathway for survival. One of the most promising targets in this context is the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA Damage Response (DDR).

ATR is a serine/threonine-protein kinase that plays a pivotal role in maintaining genomic integrity, particularly in response to DNA replication stress and single-stranded DNA breaks. It coordinates cell cycle checkpoints, stabilizes replication forks, and promotes DNA repair. Many cancer cells exhibit increased reliance on the ATR pathway due to oncogene-induced replication stress or defects in other DDR pathways, such as the Ataxia-Telangiectasia Mutated (ATM) kinase. This dependency makes them exquisitely sensitive to ATR inhibition.

This technical guide provides an in-depth overview of the role of ATR inhibitors, exemplified by molecules like Atr-IN-18, in inducing synthetic lethality. While specific data for Atr-IN-18 is emerging, the principles and mechanisms outlined herein are based on extensive research with well-characterized ATR inhibitors (ATRi) and are considered applicable to this class of compounds. We will delve into the molecular mechanisms, present quantitative data, detail experimental protocols, and provide visual representations of the key pathways and workflows.

The ATR Signaling Pathway and Its Inhibition

ATR is activated in response to a broad range of DNA lesions that result in the formation of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA). The ATR-ATRIP complex is recruited to these sites, leading to the activation of ATR kinase activity. Once active, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (CHK1). The ATR-CHK1 signaling cascade is crucial for transiently arresting the cell cycle to allow time for DNA repair, preventing the accumulation of catastrophic DNA damage.

ATR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ATR kinase, thereby blocking its catalytic activity. This abrogation of ATR signaling prevents the phosphorylation of downstream targets like CHK1, leading to the collapse of stalled replication forks, accumulation of DNA double-strand breaks (DSBs), and ultimately, cell death, particularly in cells with pre-existing DDR defects.

Synthetic Lethality of Atr-IN-18 in Cancer

The therapeutic potential of Atr-IN-18 and other ATR inhibitors is rooted in their ability to induce synthetic lethality in cancer cells with specific genetic backgrounds.

ATM Deficiency

One of the most well-characterized synthetic lethal interactions is between ATR inhibition and the loss of ATM function. ATM and ATR have partially overlapping functions in the DDR, with ATM primarily responding to DSBs and ATR to ssDNA and replication stress. In ATM-deficient tumors, cells become highly dependent on ATR for survival, especially when challenged with DNA damaging agents or endogenous replication stress. Inhibition of ATR in this context leads to a catastrophic failure of the DDR, resulting in overwhelming DNA damage and apoptosis.

Mismatch Repair (MMR) Deficiency

Recent studies have shown that ATR inhibitors are also synthetically lethal in cells with deficient mismatch repair (MMR) systems. MMR-deficient cells accumulate mutations and exhibit microsatellite instability. The mechanism of synthetic lethality in this context involves the induction of DNA damage in a replication-dependent manner. ATR inhibition in MMR-deficient cells leads to an accumulation of nascent DNA fragments in the cytoplasm, which activates the cGAS-STING pathway, further contributing to cell death and potentially augmenting anti-tumor immunity.

POLD1 Deficiency

A synthetic lethal interaction has also been identified between ATR and POLD1, the catalytic subunit of DNA polymerase δ. POLD1 deficiency leads to reduced DNA synthesis, which activates the DNA replication checkpoint. Disruption of this checkpoint by ATR inhibition prevents cell cycle arrest, leading to premature entry into mitosis with under-replicated DNA, resulting in caspase-dependent apoptosis.

Quantitative Data on ATR Inhibitor Activity

The following tables summarize key quantitative data for several well-characterized ATR inhibitors, demonstrating their potency and efficacy in preclinical models. These data provide a benchmark for the expected activity of novel ATR inhibitors like Atr-IN-18.

Table 1: In Vitro Potency of ATR Inhibitors in Cancer Cell Lines

| ATR Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |

| VE-821 | MCF7 | Breast Cancer | ~2.3 | |

| AZD6738 | HCT116 | Colorectal Cancer | ≥1 | |

| AZD6738 | HT29 | Colorectal Cancer | ≥1 | |

| M1774 | H146 | Small Cell Lung Cancer | ~0.1-1 | |

| M1774 | H82 | Small Cell Lung Cancer | ~0.1-1 | |

| M1774 | DMS114 | Small Cell Lung Cancer | ~0.1-1 | |

| VE-822 (Berzosertib) | HEC-1B | Endometrial Cancer | 0.039-10 | |

| VE-822 (Berzosertib) | HEC-6 | Endometrial Cancer | 0.039-10 |

Table 2: In Vivo Efficacy of ATR Inhibitors in Xenograft Models

| ATR Inhibitor | Cancer Model | Treatment | Outcome | Citation |

| AZD6738 | CT26 Mlh1 KO Xenograft | 35 mg/kg, every 3 days | >30% tumor growth inhibition | |

| Unnamed ATRi | A4573 Ewing Sarcoma Xenograft | Oral administration | Reduced tumor growth |

Experimental Protocols

Detailed and robust experimental protocols are crucial for evaluating the efficacy and mechanism of action of ATR inhibitors. Below are standardized protocols for key assays.

Cell Viability Assay

This assay measures the dose-dependent effect of an ATR inhibitor on the proliferation and survival of cancer cells.

-

Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare a serial dilution of the ATR inhibitor (e.g., Atr-IN-18) in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only wells as a control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add a viability reagent such as AlamarBlue or CellTiter-Glo to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure fluorescence or luminescence using a plate reader.

-

Analysis: Normalize the readings to the vehicle-treated control wells and plot the percentage of viability against the drug concentration. Calculate the IC50 value using non-linear regression analysis.

Western Blotting for DDR Markers

This technique is used to assess the inhibition of the ATR signaling pathway by measuring the phosphorylation status of key downstream targets.

-

Cell Lysis: Treat cells with the ATR inhibitor at the desired concentration and for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total CHK1, phospho-CHK1 (Ser345), and γH2AX (phospho-H2AX Ser139) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for γH2AX Foci

This assay visualizes and quantifies DNA double-strand breaks as a measure of DNA damage.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the ATR inhibitor with or without a DNA damaging agent.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ or Fiji.

siRNA-based Synthetic Lethality Screen

This high-throughput method is used to identify genes whose knockdown sensitizes cells to ATR inhibition.

Methodological & Application

Application Notes and Protocols for Atr-IN-18: An In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays for characterizing the potent and selective ATR kinase inhibitor, Atr-IN-18. Detailed protocols for key experiments are provided to guide researchers in assessing its biochemical potency, cellular activity, and target engagement.

Introduction to Atr-IN-18

Atr-IN-18 is a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1] The ATR signaling pathway is activated by single-stranded DNA (ssDNA) which forms at stalled replication forks or as an intermediate in DNA repair, playing a crucial role in cell cycle control, DNA repair, and the maintenance of genomic stability. By inhibiting ATR, Atr-IN-18 can induce synthetic lethality in cancer cells with specific DNA damage repair defects, making it a promising candidate for cancer therapy.

Quantitative Data Summary

The following table summarizes the key in vitro potency and activity data for Atr-IN-18.

| Assay Type | Parameter | Value | Cell Line (if applicable) |

| Biochemical Kinase Assay | IC₅₀ | 0.69 nM | N/A |

| Antiproliferative Assay | IC₅₀ | 37.34 nM | LoVo |

Experimental Protocols

ATR Kinase Inhibition Assay (Biochemical)

This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of Atr-IN-18 against purified ATR kinase.

Materials:

-

Recombinant human ATR kinase

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

Substrate (e.g., a peptide derived from a known ATR substrate like CHK1)

-

Atr-IN-18

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of Atr-IN-18 in DMSO, and then dilute further in kinase buffer.

-

In a 96-well plate, add the diluted Atr-IN-18 solutions. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

-

Add the ATR kinase and substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the Atr-IN-18 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular ATR Inhibition Assay (Western Blotting for p-CHK1)

This assay measures the ability of Atr-IN-18 to inhibit ATR activity in a cellular context by quantifying the phosphorylation of its downstream target, CHK1, at Serine 345.

Materials:

-

Cancer cell line (e.g., LoVo, U2OS)

-

Cell culture medium and supplements

-

Atr-IN-18

-

DNA damaging agent (e.g., Hydroxyurea [HU] or UV radiation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total-CHK1, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Atr-IN-18 for 1-2 hours.

-

Induce DNA damage by treating with a DNA damaging agent (e.g., 2 mM HU for 4 hours).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-CHK1 signal to total CHK1 and the loading control (β-actin).

Clonogenic Survival Assay

This assay assesses the long-term effect of Atr-IN-18 on the ability of single cells to proliferate and form colonies, often in combination with a DNA damaging agent.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

Atr-IN-18

-

DNA damaging agent (e.g., ionizing radiation or a chemotherapeutic agent)

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Plate a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.[2]

-

Treat the cells with different concentrations of Atr-IN-18.

-

Optionally, co-treat with a DNA damaging agent.

-

Incubate the plates for 10-14 days to allow for colony formation.[2]

-

Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.[3]

-

Count the number of colonies (typically >50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of Atr-IN-18 to its target, ATR, in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[4][5][6][7]

Materials:

-

Cancer cell line

-

Atr-IN-18

-

PBS

-

Lysis buffer with protease inhibitors

-

Western blotting or ELISA reagents for ATR detection

Procedure:

-

Treat cultured cells with Atr-IN-18 or vehicle (DMSO).

-

Harvest and wash the cells, then resuspend in PBS.

-

Aliquot the cell suspension and heat the samples to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to denature proteins.[7]

-

Lyse the cells (e.g., by freeze-thaw cycles).

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Analyze the amount of soluble ATR in the supernatant for each temperature point using Western blotting or ELISA.

-

Plot the amount of soluble ATR against the temperature. A shift in the melting curve to a higher temperature in the Atr-IN-18 treated samples indicates target engagement.

Visualizations

Caption: ATR Signaling Pathway and the inhibitory action of Atr-IN-18.

Caption: In vitro experimental workflow for the characterization of Atr-IN-18.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]

- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. annualreviews.org [annualreviews.org]

Application Notes and Protocols for Combining ATR-IN-18 with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATR (Ataxia Telangiectasia and Rad3-related) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that detects and repairs DNA damage.[1] In cancer cells, which often have high levels of replication stress and defects in other DNA repair pathways, there is a heightened reliance on the ATR signaling pathway for survival.[2] ATR inhibitors, such as ATR-IN-18, exploit this dependency. By blocking ATR, these inhibitors prevent cancer cells from repairing DNA damage, leading to the accumulation of lethal DNA lesions and ultimately cell death, a concept known as synthetic lethality.[2]

Combining ATR inhibitors with DNA-damaging chemotherapeutic agents has shown significant synergistic effects in preclinical and clinical studies.[3][4][5] Chemotherapies like cisplatin, gemcitabine, and topoisomerase inhibitors induce substantial DNA damage.[3][5] The addition of an ATR inhibitor prevents the cancer cells from repairing this damage, thereby enhancing the efficacy of the chemotherapy and potentially overcoming drug resistance.[3][5] These application notes provide a comprehensive overview and detailed protocols for utilizing ATR-IN-18 in combination with various chemotherapy agents in a research setting.

Mechanism of Action: Synergistic Targeting of DNA Damage Response

The synergistic effect of combining ATR inhibitors with chemotherapy stems from a dual assault on the cancer cell's ability to manage DNA damage.

-

Chemotherapy-induced DNA Damage : Agents like cisplatin create DNA crosslinks, while gemcitabine, a nucleoside analog, is incorporated into DNA and stalls replication forks.[6][7] Both scenarios trigger the DNA damage response.

-

ATR Inhibition Blocks DNA Repair : ATR is a key sensor of single-stranded DNA that forms at stalled replication forks.[1] Once activated, ATR initiates a signaling cascade, primarily through its downstream effector CHK1, to arrest the cell cycle and facilitate DNA repair.[1]

-

Induction of Mitotic Catastrophe : ATR-IN-18 inhibits ATR, preventing the phosphorylation of CHK1 and other downstream targets.[3][5] This abrogates the cell cycle checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, which leads to mitotic catastrophe and cell death.[3][5]

The following diagram illustrates the central role of ATR in the DNA damage response and how its inhibition potentiates the effects of chemotherapy.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize quantitative data from preclinical studies on the combination of various ATR inhibitors with chemotherapy agents. This data can serve as a reference for designing experiments with ATR-IN-18.

Table 1: In Vitro Combination Efficacy of ATR Inhibitors with Chemotherapy

| ATR Inhibitor | Chemotherapy Agent | Cell Line | Assay Type | Combination Effect | Reference |

| BAY 1895344 | Cisplatin | HT-29 (Colon) | Proliferation | Strong Synergy (CI = 0.14) | [4] |

| BAY 1895344 | Olaparib | MDA-MB-436 (Breast) | Proliferation | Strong Synergy | [4] |

| M4344 | Topotecan | LuCaP 145.2 (Prostate Organoid) | Cell Viability | Significant Synergy | [3] |

| M4344 | Gemcitabine | Multiple Cancer Cell Lines | Proliferation | Synergy | [3] |

| VX-970 (Berzosertib) | Cisplatin | Lung Cancer Primary Tumors | Cell Viability | Marked Sensitization | [8] |

| AZD6738 (Ceralasertib) | Gemcitabine | MiaPaCa-2, Panc-1 (Pancreatic) | Cell Viability | Synergistic Growth Inhibition | [7] |

Table 2: In Vivo Combination Efficacy of ATR Inhibitors with Chemotherapy

| ATR Inhibitor | Chemotherapy Agent | Xenograft Model | Dosing Schedule | Combination Effect | Reference |

| BAY 1895344 | Olaparib | MDA-MB-436 (Breast) | BAY 1895344: 20 or 50 mg/kg, p.o., BID, 3 days on/4 off; Olaparib: 50 mg/kg, i.p., QD | Synergistic Antitumor Activity | [4] |

| VX-970 (Berzosertib) | Cisplatin | Patient-Derived Lung Xenografts | Not specified | Complete Tumor Growth Inhibition | [8] |

| M6620 (Berzosertib) | Carboplatin | Advanced Solid Tumors (Human) | Carboplatin: AUC 5, Day 1; M6620: 90 mg/m², Days 2 & 9 (21-day cycle) | Well-tolerated with preliminary efficacy | [9] |

| AZD6738 (Ceralasertib) | Gemcitabine | KPC Allograft (Pancreatic) | Not specified | Tumor Regression, Extended Survival | [7] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of ATR-IN-18 with chemotherapy.

Protocol 1: In Vitro Cell Viability Assay

This protocol determines the effect of ATR-IN-18 and chemotherapy, alone and in combination, on the viability of cancer cell lines.

Workflow Diagram:

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well clear bottom white plates

-

ATR-IN-18 (dissolved in DMSO)

-

Chemotherapeutic agent (e.g., Cisplatin, dissolved in an appropriate solvent)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 100 µL of complete medium).

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Drug Treatment:

-

Prepare serial dilutions of ATR-IN-18 and the chemotherapeutic agent in complete medium.

-

For combination studies, a matrix of concentrations for both drugs should be prepared.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).

-

Note: A common experimental design is to add the chemotherapeutic agent first, followed by ATR-IN-18 after a specific time interval (e.g., 12-24 hours) to mimic the peak of DNA damage.[10]

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control wells.

-

Calculate IC50 values for each drug alone and in combination using a non-linear regression model.

-

Determine the synergistic, additive, or antagonistic effects using software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy.

-

Protocol 2: Western Blotting for DNA Damage Markers

This protocol assesses the mechanism of action by measuring the levels of key proteins in the DNA damage response pathway.

Materials:

-

Cancer cells treated as described in the cell viability assay (in 6-well plates)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-CHK1 (Ser345), anti-γH2AX (phospho-Ser139), anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After drug treatment for the desired time (e.g., 24 hours), wash cells with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control.

-

Protocol 3: In Vivo Xenograft Study

This protocol evaluates the in vivo efficacy of ATR-IN-18 in combination with chemotherapy in a mouse xenograft model.

Workflow Diagram:

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

ATR-IN-18 formulated for in vivo administration

-

Chemotherapeutic agent formulated for in vivo administration

-

Calipers

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring with calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

When tumors reach an average size of 100-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

-

Group 1: Vehicle control

-

Group 2: ATR-IN-18 alone

-

Group 3: Chemotherapy alone

-

Group 4: ATR-IN-18 + Chemotherapy

-

-

-

Drug Administration:

-

Administer the drugs according to a predetermined schedule. Based on preclinical data, administering the ATR inhibitor 12-24 hours after the chemotherapeutic agent may be optimal.[10] Dosing and route of administration will depend on the specific agents and should be determined from tolerability studies.

-

-

Monitoring:

-

Measure tumor volume and mouse body weight 2-3 times per week.

-

Monitor the mice for any signs of toxicity.

-

-

Study Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined size limit or after a specific duration.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor growth inhibition (TGI) can be calculated for each treatment group relative to the control group.

-

Tumors can be processed for pharmacodynamic analysis (e.g., Western blotting for DNA damage markers).

-

Conclusion

The combination of ATR-IN-18 with chemotherapy represents a promising therapeutic strategy. The protocols and data presented in these application notes provide a framework for researchers to investigate this combination in various cancer models. Careful consideration of dosing schedules and the use of appropriate pharmacodynamic markers are crucial for the successful preclinical development of this therapeutic approach.

References

- 1. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ATR in DNA damage response and cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The ATR Inhibitor Elimusertib in Combination with Cisplatin in Patients with Advanced Solid Tumors: A California Cancer Consortium Phase I Trial (NCI 10404) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ATR inhibitor AZD6738 synergizes with gemcitabine in vitro and in vivo to induce pancreatic ductal adenocarcinoma regression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for ATR Inhibitor Treatment in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity, especially in response to replication stress.[1][2][3] Cancer cells, often characterized by high levels of replication stress due to oncogene activation, exhibit a heightened dependency on the ATR signaling pathway for survival.[4][5] This dependency presents a therapeutic window for ATR inhibitors, which can selectively target cancer cells and enhance the efficacy of DNA-damaging agents like chemotherapy and radiation.[2][5][6] This document provides detailed application notes and protocols for the use of ATR inhibitors in preclinical xenograft mouse models, focusing on commonly studied compounds such as Berzosertib (VX-970, M6620), Ceralasertib (AZD6738), and RP-3500. While the specific compound "Atr-IN-18" is not widely referenced in the available scientific literature, the principles and protocols outlined here are broadly applicable to novel ATR inhibitors.

ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of the cellular response to DNA damage and replication stress. Upon detection of single-stranded DNA (ssDNA), which can arise from stalled replication forks or the processing of DNA double-strand breaks, ATR is activated.[1][5] Activated ATR then phosphorylates a multitude of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[7] This initiates a cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[2][3] Inhibition of ATR disrupts this protective mechanism, leading to the accumulation of DNA damage, collapse of replication forks, and ultimately, mitotic catastrophe and cell death in cancer cells.[2]

Caption: ATR Signaling Pathway and Point of Inhibition.

Quantitative Data from Xenograft Studies

The efficacy of ATR inhibitors has been demonstrated in numerous preclinical xenograft models, both as monotherapy and in combination with other anti-cancer agents. The following tables summarize key quantitative data from these studies.

Monotherapy Studies

| ATR Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |

| Berzosertib (VX-970) | Non-Small Cell Lung Cancer | Patient-Derived Xenografts (PDX) | 60 mg/kg, PO, single dose | Inhibition of pChk1 in tumors | [8] |

| Ceralasertib (AZD6738) | Colorectal Cancer (ATM-deficient) | LoVo cell line | 50 mg/kg, PO, QD | Significant tumor growth inhibition | [1] |

| Ceralasertib (AZD6738) | Mantle Cell Lymphoma (ATM/p53-deficient) | Granta-519 cell line | 25 mg/kg, PO, BID | Tumor growth inhibition | [9] |

| RP-3500 | Gastric Cancer (ATM loss) | PDX | 5-10 mg/kg, PO, QD | Tumor regression | [10] |

| RP-3500 | Colon Cancer (ATM-compromised) | LoVo cell line | 7 mg/kg, PO, QD | Dose-dependent tumor growth inhibition | [10] |